1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one involves several steps. One common synthetic route includes the reaction of cyclobutanone with methylamine under controlled conditions to form the intermediate 1-(methylamino)cyclobutanone. This intermediate is then subjected to a reaction with propargyl bromide to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Methylamino)cyclobutanone: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
Cyclobutanone: A precursor in the synthesis, it lacks the methylamino and prop-2-en-1-one functionalities.
Propargyl bromide: Used in the final step of the synthesis, it introduces the prop-2-en-1-one moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclobutyl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-3-7(10)8(9-2)5-4-6-8/h3,9H,1,4-6H2,2H3 |
InChI Key |
VBXDLKQDNHRZNK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)C(=O)C=C |
Origin of Product |
United States |
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